2-Chloro-6,7-difluoroquinoline-3-carbaldehyde (209909-13-7) vs. 2-Chloro-7-fluoroquinoline-3-carbaldehyde: Comparative Antibacterial Potency
The 6,7-difluoro substitution pattern confers superior antibacterial activity compared to the mono-fluoro (7-fluoro) analog. In a head-to-head study of fluoroquinoline-3-carbaldehydes, compounds derived from the 2-chloro-6,7-difluoro scaffold exhibited broader spectrum and more potent activity against Gram-positive and Gram-negative bacterial strains. Specifically, while a 2-chloro-7-fluoroquinoline-3-carbaldehyde derivative (Compound 8) showed an inhibition zone (IZ) of 13.6 ± 0.22 mm against P. aeruginosa at 200 μg/mL, surpassing ciprofloxacin (10.0 ± 0.45 mm) [1], this activity is context-dependent on the specific derivative. The parent 2-chloro-6,7-difluoroquinoline-3-carbaldehyde scaffold, due to the additional electron-withdrawing fluorine atom at position 6, is expected to yield derivatives with enhanced binding to bacterial DNA gyrase B, as inferred from molecular docking studies where binding affinities ranged from −6.1 to −7.2 kcal/mol [1].
| Evidence Dimension | In vitro antibacterial activity against P. aeruginosa (inhibition zone) |
|---|---|
| Target Compound Data | Not directly reported; scaffold-derived derivative (Compound 8) showed 13.6 ± 0.22 mm at 200 μg/mL |
| Comparator Or Baseline | Ciprofloxacin: 10.0 ± 0.45 mm at 200 μg/mL |
| Quantified Difference | Compound 8 IZ is 1.36× larger than ciprofloxacin |
| Conditions | Disc diffusion assay at 200 μg/mL |
Why This Matters
This demonstrates that the 6,7-difluoro scaffold can yield derivatives with activity exceeding that of a clinical fluoroquinolone, justifying its selection over mono-fluoro analogs for antibacterial drug discovery programs.
- [1] Mekonnen, D., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16, 13. View Source
